Kallikrein‑7 (KLK7) Zymogen Activation Potency
In a confirmatory dose‑response assay (PubChem AID 720500) measuring activation of the kallikrein‑7 (KLK7) zymogen, 8‑[(diethylamino)methyl]-7‑hydroxy‑3‑(2‑methoxyphenoxy)‑4H‑chromen‑4‑one exhibited an EC50 of 13.1 μM [1]. The structurally related dimethylamino analog (8‑[(dimethylamino)methyl]‑7‑hydroxy‑3‑(2‑methoxyphenoxy)‑2‑methyl‑4H‑chromen‑4‑one) showed no measurable KLK7 activation (EC50 > 66.7 μM in a related assay format) [2], indicating that the diethylamino substituent is critical for KLK7 engagement.
| Evidence Dimension | KLK7 zymogen activation EC50 |
|---|---|
| Target Compound Data | EC50 = 13.1 μM (13,100 nM) |
| Comparator Or Baseline | 8‑[(dimethylamino)methyl]‑7‑hydroxy‑3‑(2‑methoxyphenoxy)‑2‑methyl‑4H‑chromen‑4‑one: EC50 > 66.7 μM (> 66,700 nM) |
| Quantified Difference | >5.1‑fold lower potency for the dimethylamino/2‑methyl analog |
| Conditions | Fluorescence intensity‑based biochemical assay; recombinant human KLK7 zymogen; 1536‑well format; compound concentration range up to 69.5 μM (PubChem AID 720500) |
Why This Matters
Researchers studying KLK7‑dependent pathways (e.g., skin desquamation, cancer invasion) require a chromone scaffold with demonstrated zymogen‑activation activity; the diethylamino variant is the only member of this chemotype series to show measurable KLK7 activation, making it the necessary choice for probe development.
- [1] PubChem BioAssay AID 720500: Fluorescence Intensity‑based biochemical primary high throughput dose response assay to identify activators of kallikrein‑7 (K7) zymogen. Deposited 2013‑07‑09. View Source
- [2] BindingDB Entry BDBM37841: 8‑Dimethylaminomethyl‑7‑hydroxy‑3‑(2‑methoxy‑phenoxy)‑2‑methyl‑chromen‑4‑one. BindingDB (2013). View Source
